![molecular formula C6H12F3NO2 B1445080 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol CAS No. 380609-27-8](/img/structure/B1445080.png)
1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol
Vue d'ensemble
Description
1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol is a fluorinated organic compound characterized by its trifluoromethyl group and an amino group attached to an ethyl ether chain. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including nucleophilic substitution reactions and fluorination processes. One common synthetic route involves the reaction of 1,1,1-trifluoro-2-propanol with 2-methoxyethylamine under controlled conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of 1,1,1-trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and reaction conditions such as elevated temperatures and polar solvents are typically employed.
Major Products Formed:
Oxidation: Trifluoromethyl ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Biology: It serves as a building block in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of advanced materials and coatings due to its chemical stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 1,1,1-trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group is known to enhance the binding affinity and metabolic stability of the compound.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-2-propanol
2-Methoxyethylamine
Trifluoromethylated amines
Uniqueness: 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol is unique due to its combination of trifluoromethyl and amino groups, which confer distinct chemical properties compared to its similar compounds. The presence of the methoxyethyl group further enhances its reactivity and versatility in various applications.
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-(2-methoxyethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO2/c1-12-3-2-10-4-5(11)6(7,8)9/h5,10-11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPASRQJWDXWGQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


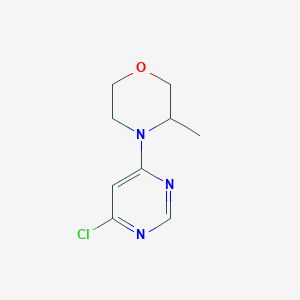
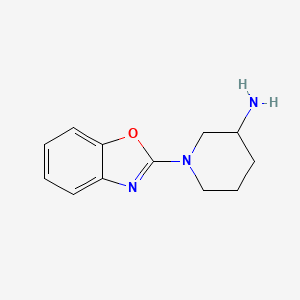
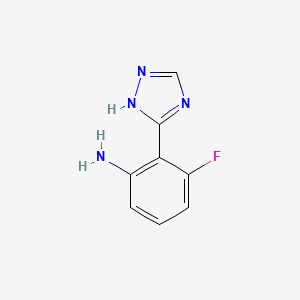
![N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B1445003.png)
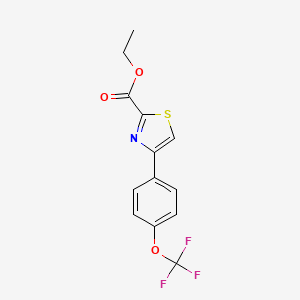
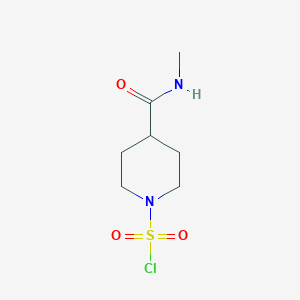
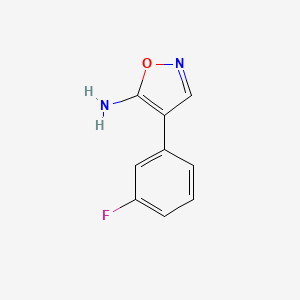



![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1445016.png)
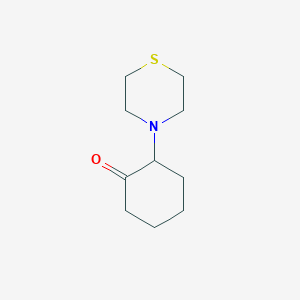
![2-Bromo-6-[(methylamino)methyl]phenol](/img/structure/B1445018.png)

